molecular formula C21H25Cl2N5S B12741577 10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride CAS No. 92928-70-6

10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride

Cat. No.: B12741577
CAS No.: 92928-70-6
M. Wt: 450.4 g/mol
InChI Key: DBLKYOSRIWOAFE-UHFFFAOYSA-N
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Description

10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridinone core, a dimethylamino propyl side chain, and a thiazolylhydrazone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves multiple steps:

    Formation of the Acridinone Core: The acridinone core can be synthesized through a condensation reaction between anthranilic acid and a suitable aldehyde under acidic conditions.

    Introduction of the Dimethylamino Propyl Side Chain: The dimethylamino propyl side chain is introduced via a nucleophilic substitution reaction, where the acridinone core reacts with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Thiazolylhydrazone Moiety: The thiazolylhydrazone moiety is formed by reacting the intermediate product with thiosemicarbazide under reflux conditions in ethanol.

    Final Product Formation: The final product, this compound, is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl side chain, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the acridinone core, converting it to acridine derivatives.

    Substitution: The thiazolylhydrazone moiety can participate in substitution reactions, where the thiazole ring can be modified with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Acridine derivatives.

    Substitution: Various substituted thiazolylhydrazone derivatives.

Scientific Research Applications

10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Thiosemicarbazone Derivatives: Compounds with similar thiazolylhydrazone moieties used in various therapeutic applications.

Uniqueness

10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is unique due to its combined acridinone and thiazolylhydrazone structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications compared to other similar compounds.

Properties

CAS No.

92928-70-6

Molecular Formula

C21H25Cl2N5S

Molecular Weight

450.4 g/mol

IUPAC Name

N-[[10-[3-(dimethylamino)propyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C21H23N5S.2ClH/c1-25(2)13-7-14-26-18-10-5-3-8-16(18)20(17-9-4-6-11-19(17)26)23-24-21-22-12-15-27-21;;/h3-6,8-12,15H,7,13-14H2,1-2H3,(H,22,24);2*1H

InChI Key

DBLKYOSRIWOAFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl

Origin of Product

United States

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